

Unveiling the Targets of Anticancer Agent 119: A Technical Guide

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Compound of Interest

Compound Name: Anticancer agent 119

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the target identification and validation of compounds referred to as "**Anticancer Agent 119**." It is crucial to distinguish between two distinct molecules that have been identified with this nomenclature: Antitumor agent-119 (compound 13K), a 2-benzoxazolyl hydrazone derivative, and ATRN-119, a macrocyclic ATR kinase inhibitor. This document will address both, presenting the available scientific data, experimental methodologies, and signaling pathways associated with each.

Section 1: ATRN-119: A Clinical-Stage ATR Inhibitor

ATRN-119 is a potent and highly selective, orally bioavailable macrocyclic inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase.^{[1][2]} Developed by Aprea Therapeutics, ATRN-119 is currently in clinical development for the treatment of advanced solid tumors, particularly those with mutations in DNA Damage Response (DDR) genes.^{[3][4]}

Target Identification

The primary molecular target of ATRN-119 has been unequivocally identified as the ATR kinase. ATR is a critical regulator of the DNA damage response, a network of cellular pathways that sense, signal, and repair DNA damage to maintain genomic stability.^[1] In many cancer cells, which often have a high degree of replication stress and defective DNA repair mechanisms, there is a heightened reliance on the ATR signaling pathway for survival.^[2]

Inhibition of ATR by ATRN-119 disrupts these survival pathways, leading to replication fork collapse and selective cancer cell death.[2]

Target Validation

Preclinical Validation:

Extensive preclinical studies have validated ATR as the primary target of ATRN-119 and demonstrated the inhibitor's potent antitumor activity.

- **High Selectivity:** ATRN-119 exhibits high specificity for ATR with minimal inhibition of other related kinases such as ATM, DNA-PK, and mTOR.[5] This selectivity is thought to contribute to its improved tolerability and reduced hematologic toxicity observed in animal models compared to other ATR inhibitors.[5]
- **In Vitro Efficacy:** In vitro studies have shown that ATRN-119 demonstrates increased cytotoxicity against a wide range of human cancer cell lines, including colon, breast, pancreatic, sarcoma, ovarian, and prostate cancers, especially those harboring genomic alterations in DDR genes.[6]
- **In Vivo Efficacy:** In vivo studies using xenograft models of human cancers, including castration-resistant prostate cancer and colon cancer, have shown significant tumor growth inhibition with ATRN-119 treatment.[5][6] Notably, in a BRCA-mutant high-grade serous ovarian cancer patient-derived xenograft (PDX) model, ATRN-119 in combination with a PARP inhibitor led to significant tumor reduction.[5] These in vivo studies also highlighted the favorable safety profile of ATRN-119, with no significant body weight loss or hematologic toxicities at efficacious doses.[5]

Clinical Validation:

ATRN-119 is being evaluated in the ABOYA-119 Phase 1/2a clinical trial (NCT04905914) in patients with advanced solid tumors harboring DNA damage repair alterations.[7][8]

- **Pharmacokinetics and Safety:** The trial has established a recommended Phase 2 dose (RP2D) of 1,100 mg once daily.[9] Pharmacokinetic analyses have shown a dose-proportional increase in ATRN-119 exposure with a median half-life of approximately 4.8 to 5 hours.[2][8] The safety profile has been manageable.[8][9]

- Preliminary Efficacy: Early clinical data has shown preliminary signs of antitumor activity, with some patients achieving stable disease and tumor shrinkage.[3][7]

Data Presentation

Table 1: In Vitro Activity of Antitumor agent-119 (Compound 13K)

Cell Line	Cancer Type	IC50 (nM)
Butkitt	Burkitt's Lymphoma	30
CCRF-CEM	Acute Lymphoblastic Leukemia	140
HeLa	Cervical Cancer	100
HT-29	Colorectal Adenocarcinoma	40

Data from MedchemExpress.com

Table 2: Clinical Trial Information for ATRN-119 (ABOYA-119, NCT04905914)

Parameter	Details
Phase	Phase 1/2a
Status	Active, not recruiting
Patient Population	Patients with advanced solid tumors harboring DNA damage repair alterations
Intervention	Oral ATRN-119
Dosing	Dose escalation from 50 mg to 1500 mg once daily (QD) and 400 mg to 750 mg twice daily (BID)
Recommended Phase 2 Dose	1,100 mg once daily
Primary Objectives	Evaluate safety, tolerability, pharmacokinetics, and determine the MTD and RP2D
Secondary Objectives	Evaluate antitumor activity

Data from clinicaltrials.gov and related press releases.^{[7][8]}

Experimental Protocols

Kinase Inhibition Assay (General Protocol):

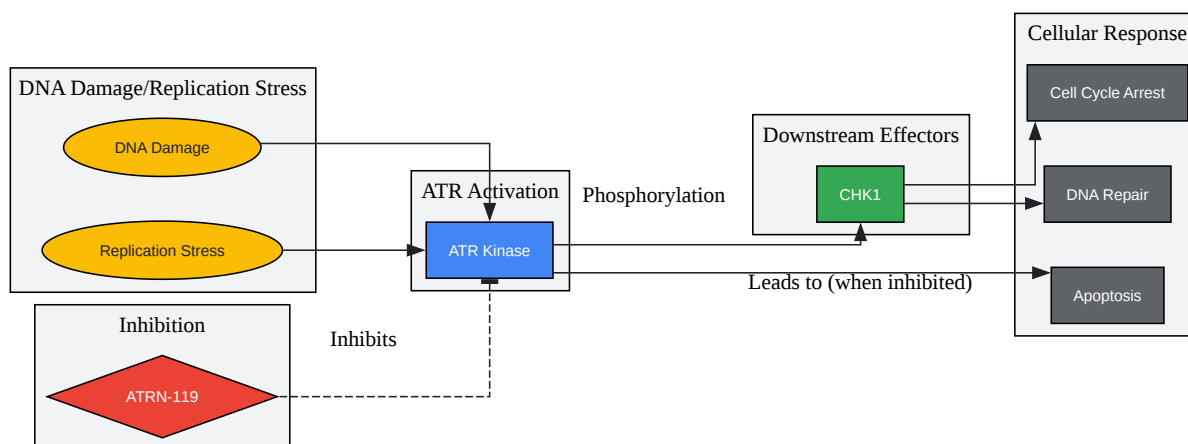
- Objective: To determine the inhibitory activity of ATRN-119 against ATR kinase and other kinases.
- Materials: Recombinant human ATR kinase, substrate peptide (e.g., a fusion protein containing a CHK1 fragment), ATP, ATRN-119, assay buffer, and a detection system (e.g., ADP-Glo™ Kinase Assay).
- Procedure:
 - Prepare serial dilutions of ATRN-119.
 - In a microplate, add the kinase, substrate, and ATRN-119 at various concentrations.
 - Initiate the kinase reaction by adding ATP.
 - Incubate at a controlled temperature for a specific duration.
 - Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence to quantify ADP production).
 - Calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Cellular Thermal Shift Assay (CETSA®) for Target Engagement (General Protocol):

- Objective: To confirm the direct binding of ATRN-119 to ATR in a cellular context.
- Principle: Ligand binding stabilizes the target protein, leading to a higher melting temperature.
- Procedure:
 - Treat intact cells with ATRN-119 or a vehicle control.

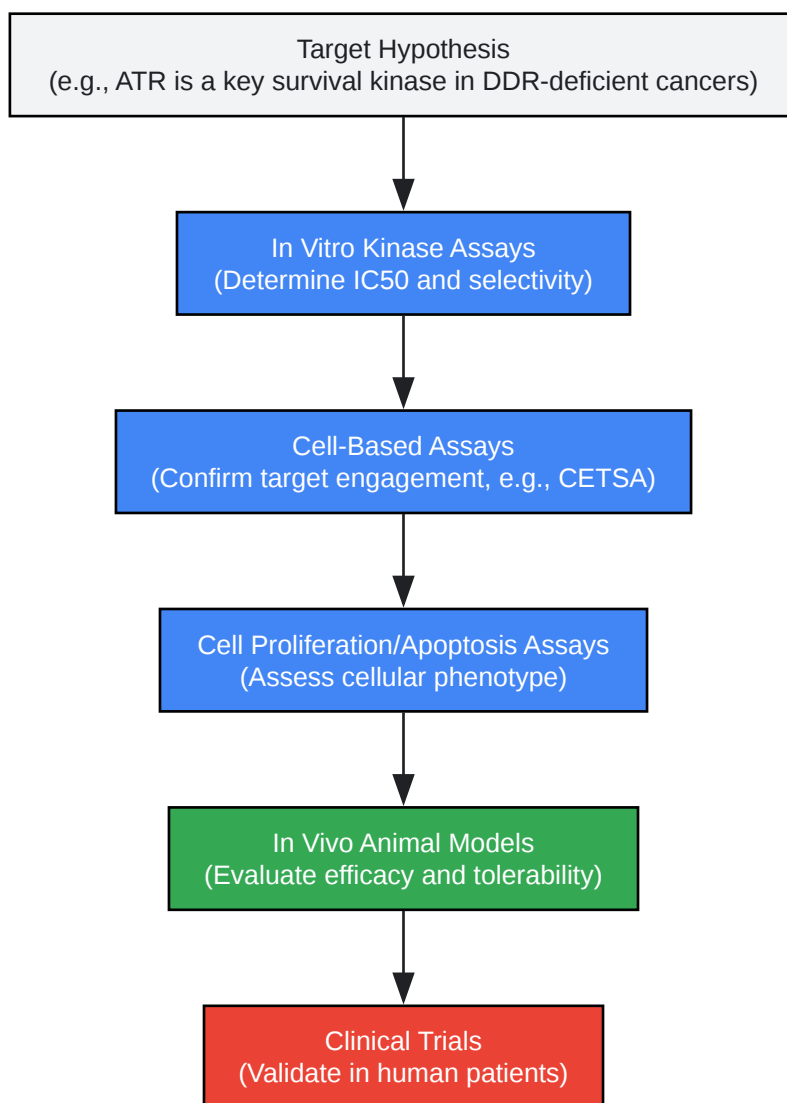
- Heat the cell lysates to a range of temperatures.
- Centrifuge to separate the soluble protein fraction from the aggregated, denatured proteins.
- Analyze the amount of soluble ATR protein in the supernatant at each temperature using methods like Western blotting or ELISA.
- The temperature at which 50% of the protein is denatured (T_m) is determined. A shift in the T_m in the presence of ATRN-119 indicates target engagement.

Mandatory Visualization



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Caption: ATR Signaling Pathway and the Mechanism of Action of ATRN-119.



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Caption: A general workflow for anticancer drug target validation.

Section 2: Antitumor agent-119 (Compound 13K)

Antitumor agent-119, also known as compound 13K, is a 2-benzoxazolyl hydrazone derivative that has demonstrated anticancer properties. The publicly available information on its specific molecular target is limited and appears to be in the exploratory, preclinical stage.

Target Identification

The precise molecular target of Antitumor agent-119 has not been definitively identified in the available scientific literature. A Quantitative Structure-Activity Relationship (QSAR) study was

conducted on a series of 2-benzoxazolyl hydrazone derivatives, including compound 13K, to understand the physicochemical properties responsible for their antitumor activity.[\[10\]](#)[\[11\]](#)

The QSAR analysis suggested that the anticancer activity of these compounds is influenced by specific hydrophobic and electronic features.[\[10\]](#)[\[11\]](#) The study concluded that these derivatives might bind to the same, yet unspecified, biological target.[\[10\]](#)[\[11\]](#) Further experimental studies are required to identify and validate the specific molecular target(s) of Antitumor agent-119.

Target Validation

As the specific target of Antitumor agent-119 is not yet identified, there are no target validation studies to report. The initial characterization of this compound has focused on its cytotoxic effects against various cancer cell lines.

Data Presentation

Table 3: In Vitro Antiproliferative Activity of Antitumor agent-119 (Compound 13K)

Cell Line	Cancer Type	IC50 (nM)
Butkitt	Burkitt's Lymphoma	30
CCRF-CEM	Acute Lymphoblastic Leukemia	140
HeLa	Cervical Cancer	100
HT-29	Colorectal Adenocarcinoma	40

Data from MedchemExpress.com

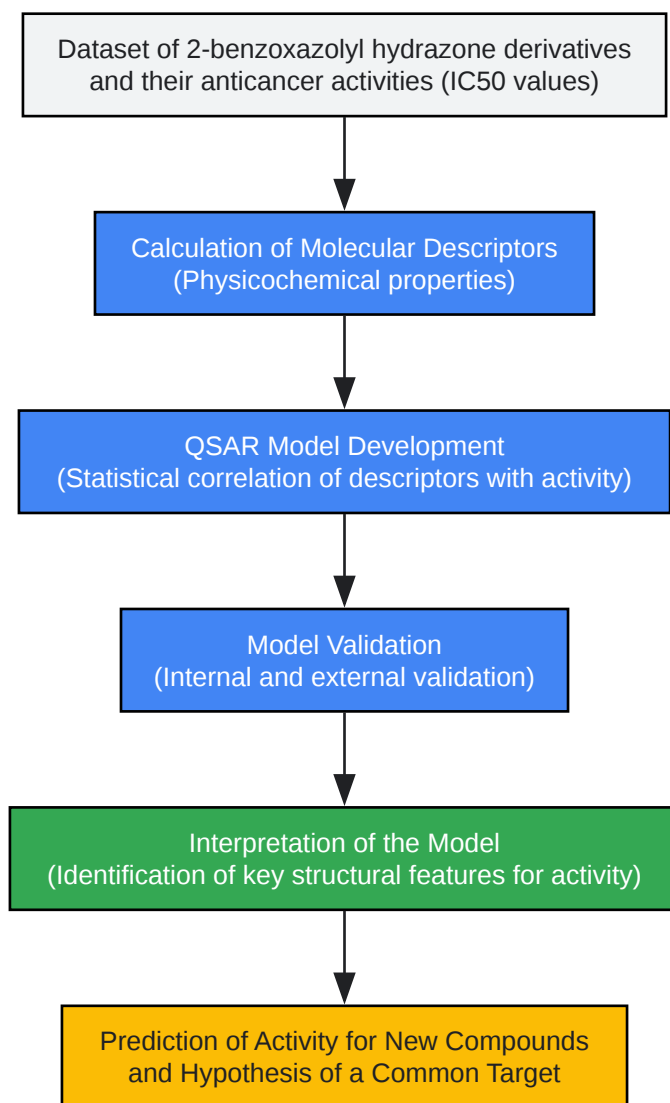
Experimental Protocols

MTT Cell Proliferation Assay (General Protocol):

- Objective: To determine the concentration of Antitumor agent-119 that inhibits the growth of cancer cell lines by 50% (IC50).

- Materials: Cancer cell lines, cell culture medium, Antitumor agent-119, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a solubilizing agent (e.g., DMSO).
- Procedure:
 - Seed cancer cells in a 96-well plate and allow them to adhere overnight.
 - Treat the cells with serial dilutions of Antitumor agent-119 for a specified period (e.g., 72 hours).
 - Add MTT solution to each well and incubate to allow for the formation of formazan crystals by metabolically active cells.
 - Solubilize the formazan crystals with a suitable solvent.
 - Measure the absorbance at a specific wavelength using a microplate reader.
 - Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.

Mandatory Visualization



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Caption: A generalized workflow for QSAR-based target prediction.

Conclusion

This technical guide has delineated the current understanding of two distinct anticancer agents designated with "119". ATRN-119 is a well-characterized, clinical-stage ATR inhibitor with a clearly identified target and a growing body of preclinical and clinical validation data. In contrast, Antitumor agent-119 (compound 13K) is an earlier-stage compound with demonstrated cytotoxic activity, but its specific molecular target remains to be elucidated through further experimental investigation. The information provided herein is intended to serve

as a valuable resource for researchers and drug development professionals in the field of oncology.

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